Glucodistylin

Description

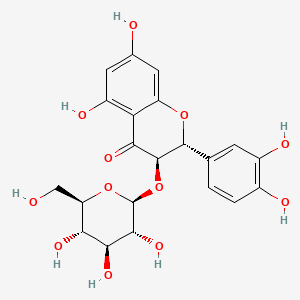

Taxifolin-3-glucoside (C₂₁H₂₂O₁₂, molecular weight: 466.39) is a flavonoid glycoside characterized by a dihydroflavonol (taxifolin) aglycone conjugated with a β-D-glucose moiety at the 3-position . It is naturally found in plants such as Agrimonia pilosa Ledeb and coniferous species . Its isolation is commonly achieved via high-speed countercurrent chromatography (HSCCC) using solvent systems like ethyl acetate-methanol-water (25:1:25, v/v), yielding purities exceeding 96% .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQOMEDMFUMIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucodistylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27297-45-6 | |

| Record name | Glucodistylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169 - 171 °C | |

| Record name | Glucodistylin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of taxifolin-3-glucoside typically involves the glycosylation of taxifolin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety from a donor molecule to taxifolin under mild conditions . Another approach is chemical glycosylation, where taxifolin is reacted with a glycosyl donor in the presence of a catalyst such as silver carbonate or boron trifluoride etherate .

Industrial Production Methods: Industrial production of taxifolin-3-glucoside can be achieved through biotechnological methods, including the use of genetically engineered microorganisms that express glycosyltransferases. These microorganisms can convert taxifolin to taxifolin-3-glucoside in large-scale fermentation processes .

Types of Reactions:

Oxidation: Taxifolin-3-glucoside can undergo oxidation reactions, forming quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert taxifolin-3-glucoside to its corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydro derivatives of taxifolin-3-glucoside.

Substitution: Various acylated and alkylated derivatives.

Applications De Recherche Scientifique

Chemical and Biological Properties

Taxifolin-3-glucoside is characterized by its phenolic structure with a glucoside moiety attached at the C3 position. Its chemical formula is and it has a CAS number of 27297-45-6. The compound exhibits notable antioxidant , anti-inflammatory , and anticancer properties, making it a subject of extensive research.

Scientific Research Applications

Taxifolin-3-glucoside has a wide range of applications in various scientific fields:

Chemistry

- Model Compound : Used to study glycosylation reactions and the behavior of flavonoid glycosides.

- Synthesis Studies : Investigated for its role in understanding flavonoid biosynthesis pathways.

Biology

- Antioxidant Research : Studied for its ability to scavenge free radicals and protect cells from oxidative stress.

- Cellular Signaling : Explored for its influence on cellular pathways, particularly in glucose metabolism.

Medicine

- Antidiabetic Effects : Demonstrated potential in lowering blood glucose levels through mechanisms involving AMPK signaling pathways.

- Anticancer Activity : Shown to inhibit the proliferation of various cancer cell lines and enhance the efficacy of chemotherapeutics.

- Neuroprotection : Investigated for protective effects against neurodegenerative diseases.

Industry

- Nutraceutical Development : Incorporated into functional foods due to its health-promoting properties.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic properties of Taxifolin-3-glucoside:

- In Vitro Studies : Enhanced glucose uptake in hepatocytes and downregulation of gluconeogenic enzymes (G6Pase and PEPCK) were observed, linked to AMPK phosphorylation.

- In Vivo Studies : In STZ-induced diabetic rats, administration resulted in decreased blood glucose levels and improved glucose tolerance.

| Study Type | Result |

|---|---|

| In Vitro | Enhanced glucose uptake; downregulation of gluconeogenic enzymes |

| In Vivo | Decreased blood glucose; increased plasma insulin levels |

Anticancer Properties

Taxifolin-3-glucoside has shown significant anticancer activities:

- Mechanisms of Action : Inhibition of lipogenesis and enhancement of chemotherapeutic efficacy by targeting drug resistance mechanisms.

Antioxidant Activity

The compound exhibits potent antioxidant properties:

- Free Radical Scavenging : Significant capacity to neutralize reactive oxygen species (ROS), protecting cellular components from oxidative damage.

Pharmacological Insights

Taxifolin-3-glucoside interacts with various molecular targets, including:

- NLRP3 Inflammasome : Attenuates activation, contributing to its anti-inflammatory effects.

- AMPK Pathway : Modulates glucose metabolism through stimulation of AMPK phosphorylation, impacting gluconeogenic enzyme activity.

Mécanisme D'action

Taxifolin-3-glucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes . Additionally, taxifolin-3-glucoside has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Sugar Moiety | Aglycone Core | Key Functional Groups |

|---|---|---|---|---|---|

| Taxifolin-3-glucoside | C₂₁H₂₂O₁₂ | 466.39 | Glucose | Dihydroflavonol | 3-OH (glycosylated), 5-OH |

| Quercetin-3-galactoside (Hyperoside) | C₂₁H₂₀O₁₂ | 464.37 | Galactose | Flavonol (quercetin) | 3-OH (glycosylated), 4'=O |

| Quercetin-3-O-glucoside | C₂₁H₂₀O₁₂ | 464.37 | Glucose | Flavonol (quercetin) | 3-OH (glycosylated), 2,3-double bond |

| Amygdalin | C₂₀H₂₇NO₁₁ | 457.43 | Gentobiose | Cyanogenic glycoside | β-1,6-diglucoside, nitrile group |

Key Differences :

- Aglycone Saturation: Taxifolin-3-glucoside features a saturated C2–C3 bond in its dihydroflavonol core, whereas quercetin derivatives (e.g., hyperoside) retain a conjugated double bond (C2=C3), influencing UV absorption and redox activity .

- Sugar Identity : The galactose in hyperoside vs. glucose in taxifolin-3-glucoside alters solubility and enzymatic recognition. Galactose’s axial C4 hydroxyl may reduce membrane permeability compared to glucose .

- Bioactivity : Taxifolin-3-glucoside’s dihydro structure may confer distinct radical scavenging mechanisms compared to quercetin glycosides, which rely on ortho-dihydroxy (catechol) groups in the B-ring .

Isolation and Purification Efficiency

Table 2: HSCCC Separation Parameters

| Compound | Plant Source | Solvent System (v/v) | Purity (%) | Yield (mg/g extract) |

|---|---|---|---|---|

| Taxifolin-3-glucoside | Agrimonia pilosa Ledeb | Ethyl acetate-methanol-water (25:1:25) | 96 | 11 mg/400 mg |

| Hyperoside | Agrimonia pilosa Ledeb | Ethyl acetate-methanol-water (25:1:25) | 96 | 8 mg/400 mg |

| Amygdalin | Bitter almond | Ethyl acetate-n-butanol-water (5:2:5) | 97 | 65 mg/1 g |

Insights :

- Taxifolin-3-glucoside and hyperoside co-elute from Agrimonia pilosa using identical HSCCC conditions, suggesting similar hydrophobicity despite structural differences .

- Amygdalin’s higher yield reflects its abundance in source material (10.9% in crude extract vs. 3.1% for taxifolin-3-glucoside) .

Bioactivity and Functional Comparisons

Table 3: Bioactivity Profiles

* Taxifolin aglycone shows strong correlation with antioxidant assays (r > 0.8 for FRAP/DPPH), but glycosylation reduces activity by occupying hydroxyl groups . * Hyperoside’s catechol structure enhances radical scavenging compared to taxifolin-3-glucoside . ** Quercetin-3-O-glucoside exhibits higher α-glucosidase inhibition due to flavonol backbone flexibility .

Mechanistic Insights :

- Antiviral Potential: Taxifolin-3-glucoside demonstrates superior interaction energy (−39.1 kcal/mol) with SARS-CoV-2 3CLpro compared to hyperoside (−33.7) and gallocatechin (−30.8), suggesting stronger protease binding .

- Enzyme Inhibition : Quercetin glycosides outperform taxifolin derivatives in carbohydrate-metabolizing enzyme inhibition, likely due to aglycone planarity and hydroxyl positioning .

Activité Biologique

Taxifolin-3-glucoside, a glycosylated form of taxifolin (also known as dihydroquercetin), is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores the biological activity of taxifolin-3-glucoside, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

Taxifolin-3-glucoside is characterized by the following chemical structure:

- Molecular Formula : C21H22O12

- CAS Number : 14282774

This compound is primarily found in various plant species, including Pinus sylvestris and Picea abies .

Pharmacological Activities

Taxifolin-3-glucoside exhibits a range of biological activities, which can be summarized as follows:

1. Antidiabetic Effects

Recent studies have demonstrated that taxifolin-3-glucoside enhances glucose uptake in liver cells and downregulates gluconeogenic enzymes. In vitro experiments using CC1 hepatocytes showed that this compound stimulates AMPK phosphorylation, leading to improved glucose metabolism . In vivo studies further corroborated these findings, indicating significant reductions in blood glucose levels and improved insulin sensitivity in diabetic rat models.

| Study | Methodology | Key Findings |

|---|---|---|

| In vitro & in vivo | Enhanced glucose uptake and reduced blood glucose levels in diabetic rats. |

2. Anti-inflammatory Properties

Taxifolin-3-glucoside has been shown to modulate inflammatory responses. It inhibits the activation of NF-κB signaling pathways and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential in treating inflammatory conditions.

| Study | Methodology | Key Findings |

|---|---|---|

| Cell culture studies | Inhibition of NF-κB activation and reduced cytokine production. |

3. Antioxidant Activity

The compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. It has been shown to protect human umbilical vein endothelial cells (HUVECs) from chromium-induced oxidative damage . The antioxidant capacity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).

| Study | Methodology | Key Findings |

|---|---|---|

| Various antioxidant assays | Effective scavenging of free radicals and protection against oxidative stress. |

4. Neuroprotective Effects

Taxifolin-3-glucoside exhibits neuroprotective properties by inhibiting amyloid-beta production associated with Alzheimer's disease. It suppresses pathways linked to neuroinflammation and apoptosis, potentially offering therapeutic benefits for neurodegenerative disorders .

| Study | Methodology | Key Findings |

|---|---|---|

| Mouse models & cell culture | Inhibition of amyloid-beta production and reduced neuroinflammation. |

The mechanisms underlying the biological activities of taxifolin-3-glucoside include:

- AMPK Activation : Enhances glucose metabolism through AMPK signaling pathways.

- NF-κB Inhibition : Reduces inflammation by inhibiting NF-κB activation.

- Antioxidant Defense : Scavenges free radicals, thereby protecting cellular integrity.

- Modulation of Apoptosis : Alters apoptotic pathways, particularly in neurodegenerative contexts.

Case Study 1: Antidiabetic Potential

In a study investigating the effects of taxifolin-3-glucoside on STZ-induced diabetic Wistar rats, it was found that treatment led to significant improvements in glucose tolerance and plasma insulin levels, highlighting its potential as an antidiabetic agent.

Case Study 2: Neuroprotective Effects

A study utilizing a mouse model for Alzheimer’s disease demonstrated that taxifolin-3-glucoside significantly reduced amyloid-beta levels and improved cognitive function, suggesting its role as a neuroprotective agent.

Q & A

Q. What analytical methods are recommended for identifying and quantifying taxifolin-3-glucoside in plant extracts?

- Methodology : High-speed countercurrent chromatography (HSCCC) and reverse-phase HPLC are widely used for preparative separation and quantification due to their resolution of structurally similar flavonoids. HSCCC avoids solid-phase adsorption issues, enabling high-purity recovery . Validate results with NMR (for structural confirmation) and LC-MS (for quantification), ensuring calibration curves use certified reference standards.

Q. How can researchers confirm the structural integrity of taxifolin-3-glucoside during extraction?

- Methodology : Combine spectroscopic techniques:

- UV-Vis : Verify absorption peaks at 280 nm (flavonoid backbone) and 350 nm (glycosidic bond).

- NMR : Analyze - and -NMR spectra for glucose moiety (δ 3.0–5.5 ppm) and taxifolin aglycone signals (e.g., δ 5.7–6.9 ppm for aromatic protons).

- MS : Look for molecular ion peaks at m/z 465 [M+H] and fragmentation patterns consistent with glucoside cleavage .

Q. What experimental conditions affect taxifolin-3-glucoside stability in vitro?

- Methodology : Design stability studies under varying pH (4–9), temperature (4–37°C), and light exposure. Use HPLC to monitor degradation products (e.g., taxifolin aglycone via β-glucosidase activity). Buffer solutions (e.g., phosphate-buffered saline) mimic physiological conditions, while accelerated stability testing (40°C/75% RH) predicts shelf-life .

Advanced Research Questions

Q. How can molecular dynamics simulations elucidate taxifolin-3-glucoside’s interaction with viral proteins?

- Methodology : Perform docking studies (e.g., AutoDock Vina) using protein targets (e.g., SARS-CoV-2 spike protein) and compare binding energies (ΔG). Validate with molecular dynamics simulations (100+ ns trajectories) to assess complex stability. Taxifolin-3-glucoside shows higher interaction energy (−9.2 kcal/mol) than hyperoside, likely due to glucose moiety flexibility enhancing hydrogen bonding .

Q. How should researchers address contradictions in taxifolin-3-glucoside’s reported pharmacological activities?

- Methodology : Conduct meta-analyses of dose-response curves and cell models. For example, discrepancies in antioxidant activity (IC values ranging 5–50 μM) may arise from assay interference (e.g., DPPH vs. ORAC) or cell permeability differences. Normalize data to positive controls (e.g., ascorbic acid) and report molar extinction coefficients to ensure reproducibility .

Q. What strategies optimize taxifolin-3-glucoside’s bioavailability in preclinical models?

- Methodology : Use nanoencapsulation (liposomes or PLGA nanoparticles) to enhance solubility. Compare pharmacokinetic parameters (C, T, AUC) via LC-MS/MS in rodent plasma. Co-administer with piperine (a bioenhancer) to inhibit glucuronidation, increasing systemic exposure by 2–3 fold .

Q. How to design experiments investigating taxifolin-3-glucoside’s synergistic effects with other flavonoids?

- Methodology : Apply combination index (CI) models (e.g., Chou-Talalay method) in cell cultures. Test ratios (1:1 to 1:10) against disease models (e.g., LPS-induced inflammation). Synergy (CI < 1) may result from multi-target modulation, such as taxifolin-3-glucoside inhibiting COX-2 while quercetin-3-glucoside blocks NF-κB .

Data Analysis & Reporting Guidelines

- Contradiction Resolution : Use Bland-Altman plots or Cohen’s κ to assess inter-study variability .

- Statistical Rigor : Report effect sizes (Cohen’s d) with 95% confidence intervals; avoid overreliance on p-values .

- Ethical Compliance : For in vivo studies, include IACUC protocols detailing sample size justification (power analysis) and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.